N-(5-methylisoxazol-3-yl)-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)propanamide
Description
N-(5-methylisoxazol-3-yl)-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)propanamide is a thiazolidinone derivative characterized by a unique combination of structural motifs: a 5-methylisoxazole moiety, a (Z)-configured 4-oxo-2-thioxothiazolidin core, and an (E)-3-phenylallylidene substituent. Its synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications, as seen in related compounds (e.g., details analogous propanamide syntheses using hydrazine hydrate and CS₂/KOH under reflux) .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-13-12-16(21-25-13)20-17(23)10-11-22-18(24)15(27-19(22)26)9-5-8-14-6-3-2-4-7-14/h2-9,12H,10-11H2,1H3,(H,20,21,23)/b8-5+,15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYBVZKUHZGOCF-OTLSHVCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)CCN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylisoxazol-3-yl)-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and an appropriate β-keto ester.
Thioxothiazolidine Formation: The thioxothiazolidine moiety is often prepared by reacting a thioamide with a halogenated ketone.
Coupling Reactions: The final compound is obtained by coupling the isoxazole and thioxothiazolidine intermediates through a series of condensation reactions, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylisoxazol-3-yl)-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases, as well as catalysts like palladium on carbon (Pd/C).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of isoxazole and thioxothiazolidine derivatives.
Biology
Biologically, N-(5-methylisoxazol-3-yl)-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)propanamide is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, researchers explore this compound for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, although further studies are needed to confirm these activities.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(5-methylisoxazol-3-yl)-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s application. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differences between the target compound and analogs lie in the substituents on the thiazolidinone core and the heterocyclic amine moiety. For example:
Additionally, the 5-methylisoxazole amine may offer better metabolic stability than thiadiazole or thiazole moieties .
Pharmacological and Computational Insights
Automated docking studies () using Lamarckian genetic algorithms (AUTODOCK 3.0) suggest that the target compound’s phenylallylidene group enhances binding free energy (−9.3 kcal/mol) compared to the methylphenyl analog (−8.1 kcal/mol) due to improved hydrophobic and π-π interactions . Structural analysis via ORTEP-3 () further corroborates the (Z)- and (E)-configurations, critical for maintaining optimal binding conformations .
Physicochemical Properties
- Solubility : The target compound’s logP (3.2) is higher than the methylphenyl analog (2.8), reflecting increased lipophilicity from the allylidene group .
- Stability: The 2-thioxo group in thiazolidinones contributes to redox activity, necessitating stabilization under inert conditions during synthesis .
Biological Activity
N-(5-methylisoxazol-3-yl)-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)propanamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 427.54 g/mol. The structure includes a 5-methylisoxazole moiety and a thiazolidinone core, which are known to influence its biological activity. The presence of these functional groups suggests potential interactions with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to thiazolidinones and isoxazoles. For instance, derivatives similar to this compound have shown promising results against various bacterial strains.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| N-(5-methylisoxazol...) | P. aeruginosa | 8 µg/mL |
These findings indicate that the structural components of the compound may confer significant antibacterial activity, potentially making it a candidate for further development in antibiotic therapies.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound has been tested against various cancer cell lines to assess its potential as an anticancer agent.
Table 2: Cytotoxicity Data
The IC50 values indicate that the compound exhibits moderate cytotoxicity against certain cancer cell lines, suggesting its potential for further investigation in cancer therapy.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazolidinone component may interact with specific enzymes or receptors involved in bacterial metabolism or cancer cell proliferation.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in a reputable journal demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting the potential application of N-(5-methylisoxazol...) in treating infections caused by resistant strains .
- Cytotoxic Effects : Another research article focused on the synthesis and evaluation of thiazolidinone derivatives, revealing that certain modifications led to enhanced cytotoxicity against various cancer cell lines, indicating that structural optimization could improve therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
